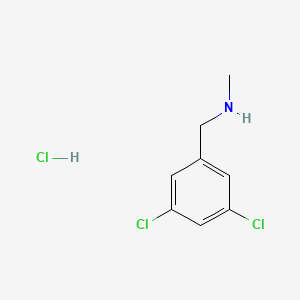

3,5-二氯-N-甲基苄胺盐酸盐

描述

Synthesis Analysis

The synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride and related compounds typically involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation processes. These methodologies highlight the complexity and the need for precise control over reaction conditions to achieve the desired product (Xue Si-jia, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques, including elemental analysis, 1H NMR, IR, ESI, and single-crystal X-ray diffraction. These studies provide insight into the molecular geometry, conformation, and stereochemistry of these compounds, which are crucial for understanding their reactivity and properties (Xue Si-jia, 2012).

Chemical Reactions and Properties

3,5-Dichloro-N-methylbenzylamine hydrochloride and its derivatives participate in various chemical reactions, including debenzylation, dehydrochlorination, dechloroamination, and reactions with aminals, leading to a range of products. These reactions are influenced by the structure of the compound, specifically the presence of chlorine atoms and the N-methylbenzylamine moiety, which affects its reactivity towards nucleophiles and electrophiles (M. B. Gazizov et al., 2006).

科学研究应用

合成应用

"3,5-二氯-N-甲基苄胺盐酸盐" 作为复杂有机分子合成中的前体或中间体。例如,它已被用于合成N,N-二甲基-4-硝基苄胺,这是一种在医药、农药和化工行业广泛应用的化合物。这种合成过程具有成本效益、简单和环保的特点,展示了该化合物在促进高效有机合成过程中的实用性 (Wang Ling-ya, 2015)。

化学分析和反应

该化合物已被用于研究化学反应,例如它与胺醇的反应,根据胺醇的结构和反应物比例的不同形成各种产物。这展示了它在理解和发展化学反应机制中的作用,进一步说明了它在化学研究和分析中的重要性 (M. B. Gazizov et al., 2006)。

材料科学和光学表征

在材料科学中,"3,5-二氯-N-甲基苄胺盐酸盐" 衍生物已被研究其光学性质。例如,对4-甲基苄胺盐酸盐半水合物晶体进行表征,以确定质子化和由此产生的氢键对材料性质的影响。这项研究为发展光学材料和器件所必需的非线性光学参数等特性提供了见解 (R. Aarthi & C. Raja, 2019)。

环境和绿色化学

该化合物的衍生物也在绿色化学中找到应用,例如在水中合成异噁唑-5(4H)-酮衍生物的绿色高效合成过程中的应用。这突显了它在促进环保化学过程中的作用,减少有害溶剂的使用,并在温和条件下促进反应,有助于实现化工制造中的可持续发展目标 (S. A. Pourmousavi et al., 2018)。

安全和危害

属性

IUPAC Name |

1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCOTVZJEIJWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90390-21-9 (Parent) | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90389-22-3 | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)